4-Chloro-2-(cyclohexylmethoxy)pyridine
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Overview
Description
4-Chloro-2-(cyclohexylmethoxy)pyridine is a chemical compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.72 g/mol . This compound is a derivative of pyridine, featuring a chloro substituent at the 4-position and a cyclohexylmethoxy group at the 2-position. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-Chloro-2-(cyclohexylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Chloro-2-(cyclohexylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(cyclohexylmethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclohexylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclohexylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
4-Chloro-2-(cyclohexylmethoxy)pyridine can be compared with other pyridine derivatives, such as:
4-Chloro-2-methoxypyridine: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Chloro-4-(cyclohexylmethoxy)pyridine: Similar structure but with the chloro and cyclohexylmethoxy groups at different positions.
4-Chloro-2-(phenylmethoxy)pyridine: Similar structure but with a phenylmethoxy group instead of a cyclohexylmethoxy group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications in research and industry .
Properties
CAS No. |
1346707-05-8 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-2-(cyclohexylmethoxy)pyridine |
InChI |
InChI=1S/C12H16ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChI Key |
DYHOQGMBXFJEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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